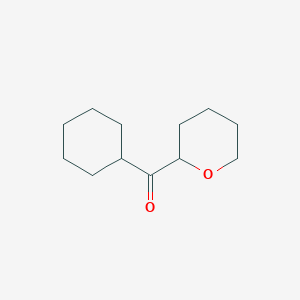

Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone

Description

Contextualization within Ketone Chemistry and Heterocyclic Systems

The compound is fundamentally a ketone, a class of organic molecules characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.orgebsco.com The carbonyl group is trigonal planar, with bond angles of approximately 120°, and its polarity (due to the electronegativity difference between oxygen and carbon) makes the carbon atom electrophilic and the oxygen atom nucleophilic. wikipedia.org This inherent reactivity is central to many classical and contemporary organic reactions.

Historical Overview of Synthetic Strategies for Analogous Ketones and Tetrahydropyran (B127337) Derivatives

The synthesis of structures analogous to Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone can be understood by examining the historical development of methods for forming ketones and tetrahydropyran rings.

Ketone Synthesis: The preparation of ketones has been a cornerstone of organic synthesis for over a century. Classical methods remain highly relevant in modern laboratories.

| Method | Description |

| Oxidation of Secondary Alcohols | A widely used and reliable method where a secondary alcohol is oxidized using various reagents (e.g., chromates, permanganates, or more modern reagents like PCC, PDC, or Swern and Dess-Martin oxidations) to yield the corresponding ketone. |

| Friedel-Crafts Acylation | A classic method for preparing aryl ketones by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. |

| Grignard Reagent Reactions | The reaction of a Grignard reagent (R-MgX) with a nitrile, followed by acidic hydrolysis, provides a versatile route to ketones. |

| Organocadmium Reagents | The reaction of an acid chloride with an organocadmium compound (R₂Cd) is a traditional method for synthesizing ketones, known for its selectivity as the reaction typically stops at the ketone stage without further addition. |

Tetrahydropyran (THP) Synthesis: The construction of the THP ring is a critical step in the synthesis of many natural products. rsc.orgresearchgate.net A variety of strategies have been developed over the years.

| Method | Description |

| Hydrogenation of Dihydropyran | One of the most direct historical methods involves the hydrogenation of a dihydropyran precursor, often using catalysts like Raney nickel or platinum black. wikipedia.orgguidechem.com |

| Prins Cyclization | This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, which cyclizes to form a tetrahydropyran-4-ol derivative. organic-chemistry.orgntu.edu.sg It is a convergent strategy for creating substituted THP rings. |

| Intramolecular Hydroalkoxylation | This method involves the cyclization of an alkenyl alcohol, where a hydroxyl group adds across a carbon-carbon double bond within the same molecule. The reaction can be catalyzed by various metals, including platinum, cobalt, or copper. organic-chemistry.org |

| Hetero-Diels-Alder Reaction | A cycloaddition reaction between a diene and a dienophile containing a heteroatom (in this case, an oxygen atom, often in the form of an aldehyde or ketone) to form a dihydropyran ring, which can then be hydrogenated to the corresponding tetrahydropyran. nih.gov |

Significance of the Cyclohexyl and Tetrahydropyran-2-yl Moieties in Advanced Synthetic Design

Both the cyclohexyl and tetrahydropyran moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. nih.govpharmablock.com

The cyclohexyl group is a non-planar, three-dimensional, and lipophilic scaffold. pharmablock.com In drug design, it is often used as a bioisosteric replacement for a flat phenyl group, providing a three-dimensional structure that can lead to more extensive and specific interactions within a protein's binding pocket. pharmablock.com Replacing a flexible alkyl chain with a more rigid cyclohexane (B81311) ring reduces the entropic penalty upon binding, which can enhance affinity. pharmablock.com Its saturated nature also improves metabolic stability compared to aromatic rings, which can be susceptible to oxidative metabolism.

The tetrahydropyran (THP) ring is a core component of numerous natural products, including marine toxins, pheromones, and anticancer agents like bryostatin. guidechem.com Its prevalence in nature and its favorable physicochemical properties make it an attractive target for synthetic organic chemistry. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov In synthetic chemistry, the related 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols, formed by the reaction of an alcohol with dihydropyran. wikipedia.org

| Moiety | Significance in Molecular Design | Examples of Drugs/Natural Products |

| Cyclohexyl | Acts as a 3D bioisostere for phenyl groups; increases lipophilicity and metabolic stability; reduces conformational flexibility. pharmablock.com | Gabapentin, Candesartan, Sirolimus, Venetoclax. pharmablock.com |

| Tetrahydropyran | Common scaffold in natural products; oxygen atom acts as H-bond acceptor; part of the core of pyranose sugars. wikipedia.orgguidechem.com | Bryostatin, Eribulin, Atorvastatin (contains a related pyranone). guidechem.com |

Current Research Trajectories for Multifunctional Cyclic Ketone Structures

Current research involving complex cyclic ketones focuses on developing novel, efficient, and selective synthetic methodologies to access structurally diverse molecules with potential biological activity. organic-chemistry.orgsapub.org One major trajectory is the development of electrochemical methods for the multifunctionalization of unactivated cyclic ketones. organic-chemistry.orgnih.gov These methods avoid the use of harsh chemical oxidants and often proceed under mild, metal-free conditions, aligning with the principles of green chemistry. organic-chemistry.org

Another active area is the synthesis of fluorinated cyclic ketones to modulate the physicochemical and biological properties of molecules, such as their bioactivity and metabolic stability. sapub.org Research into the formal functionalization of remote C–H bonds in cyclic ketones is also gaining traction. Strategies like the Norrish-Yang cyclization are being exploited to transform simple cyclic ketones into complex, difunctionalized products that can serve as valuable building blocks in drug discovery. nih.gov These advanced synthetic approaches enable the rapid construction of molecular complexity from simple starting materials, accelerating the discovery of new therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(oxan-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIELFVGVKCJHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohexyl Tetrahydro 2h Pyran 2 Yl Methanone and Analogues

Chemo- and Regioselective Routes to the Parent Compound and its Direct Precursors

The assembly of Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone can be approached through various chemo- and regioselective strategies that precisely form the key carbon-carbon and carbon-oxygen bonds. These methods often involve the careful manipulation of functional groups to ensure the desired connectivity and avoid unwanted side reactions.

Strategies Employing Organometallic Reagents for Carbonyl Formation

A primary route to the target ketone involves the reaction of a cyclohexyl-based organometallic reagent with an electrophilic derivative of tetrahydro-2H-pyran. Organometallic compounds, such as Grignard reagents (e.g., cyclohexylmagnesium bromide) and organolithium reagents, are potent nucleophiles that readily add to carbonyl groups and their derivatives. askfilo.comlibretexts.orglibretexts.org

A plausible synthetic pathway commences with a suitable precursor like tetrahydro-2H-pyran-2-carboxylic acid or its corresponding ester. The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. The subsequent reaction of this acyl chloride with a cyclohexyl Grignard reagent would then furnish the desired this compound. It is crucial to control the reaction conditions, as the initially formed ketone can potentially react with a second equivalent of the Grignard reagent to form a tertiary alcohol. youtube.com

Alternatively, starting from an ester of tetrahydro-2H-pyran-2-carboxylic acid, the addition of two equivalents of a cyclohexyl organometallic reagent would lead to the formation of a tertiary alcohol after an initial ketone intermediate is formed and subsequently attacked. libretexts.org

| Reagent Class | Example | Electrophile | Product |

| Grignard Reagent | Cyclohexylmagnesium bromide | Tetrahydro-2H-pyran-2-carbonyl chloride | This compound |

| Organolithium Reagent | Cyclohexyllithium | Ethyl tetrahydro-2H-pyran-2-carboxylate | Dicyclohexyl(tetrahydro-2H-pyran-2-yl)methanol |

Ester and Nitrile Functionalization Approaches

The synthesis of the necessary precursor, tetrahydro-2H-pyran-2-carboxylic acid or its derivatives, is a critical step. One approach involves the synthesis of ethyl tetrahydro-2H-pyran-2-carboxylate. chemsynthesis.com Another key precursor is tetrahydro-2H-pyran-2-carbonitrile, which can be synthesized through various methods, including nucleophilic substitution reactions. For instance, a patent describes the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid through a multi-step process involving a Darzen reaction and subsequent oxidation. google.com

Once the nitrile is obtained, it can be reacted with a cyclohexyl Grignard reagent. The initial addition forms an imine intermediate, which upon acidic workup, hydrolyzes to the target ketone. This method offers a reliable way to control the stoichiometry and prevent the over-addition that can be problematic with esters and acyl chlorides.

| Precursor | Reagent | Intermediate | Final Product |

| Tetrahydro-2H-pyran-2-carbonitrile | Cyclohexylmagnesium bromide | Iminomagnesium salt | This compound |

| Ethyl tetrahydro-2H-pyran-2-carboxylate | Cyclohexylmagnesium bromide (1 eq.) | Ketone | This compound |

Oxidative Transformation Pathways to the Ketone Moiety

An alternative strategy for the formation of the ketone involves the oxidation of a secondary alcohol precursor, namely (cyclohexyl)(tetrahydro-2H-pyran-2-yl)methanol. This alcohol can be synthesized by the reaction of tetrahydro-2H-pyran-2-carbaldehyde with a cyclohexyl Grignard reagent. askfilo.com

A variety of modern and mild oxidation reagents can be employed for this transformation to minimize side reactions and ensure high yields. Commonly used methods include the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO), and the Dess-Martin periodinane (DMP) oxidation. youtube.com Both methods are known for their high chemoselectivity and compatibility with a wide range of functional groups.

| Oxidation Reagent | Description | Byproducts |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Dimethyl sulfide, CO, CO2, triethylammonium chloride |

| Dess-Martin Periodinane | Hypervalent iodine reagent | 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |

Stereoselective and Enantioselective Synthesis of Isomeric Forms

The creation of specific stereoisomers of this compound and its analogues necessitates the use of stereoselective and enantioselective synthetic methods. These approaches are crucial for accessing molecules with defined three-dimensional structures, which is often a prerequisite for biological activity.

Chiral Auxiliary and Asymmetric Catalysis in Ketone Formation and Reduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net In the context of synthesizing chiral analogues of the target ketone, a chiral auxiliary could be attached to the tetrahydropyran (B127337) ring or the cyclohexyl moiety to control the diastereoselectivity of the ketone-forming reaction. For instance, an Evans oxazolidinone auxiliary could be used to direct the alkylation of an enolate derived from a tetrahydropyran-2-acetic acid derivative, followed by conversion of the resulting carboxylic acid to the cyclohexyl ketone.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.govbeilstein-journals.org An organocatalytic asymmetric Michael addition to an α,β-unsaturated aldehyde could be employed to construct a chiral tetrahydropyran precursor. Subsequent functional group manipulations would then lead to the desired enantiomerically enriched ketone.

| Method | Principle | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Evans oxazolidinone for diastereoselective alkylation. |

| Asymmetric Catalysis | Use of a chiral catalyst to generate an enantiomerically enriched product. | Organocatalytic asymmetric Michael addition to form a chiral tetrahydropyran. |

Diastereoselective Cyclization Reactions Leading to Tetrahydropyran Ring Systems

The stereochemistry of the tetrahydropyran ring itself can be controlled through various diastereoselective cyclization reactions. Cycloaddition reactions, such as the formal [4+2] cycloaddition of donor-acceptor cyclobutanes with aldehydes, can provide highly substituted tetrahydropyrans with excellent diastereoselectivity. acs.org The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials and the reaction conditions.

Other powerful methods for the stereoselective synthesis of tetrahydropyran rings include intramolecular hetero-Diels-Alder reactions, Prins-type cyclizations, and palladium-catalyzed oxidative cyclizations. These reactions allow for the construction of the tetrahydropyran core with predictable and controllable stereochemistry, which is essential for the synthesis of specific isomers of the target molecule and its analogues.

| Cyclization Method | Key Features | Stereochemical Control |

| [4+2] Cycloaddition | Reaction of a 1,3-diene equivalent with a dienophile. | Controlled by the dienophile and diene geometry. |

| Intramolecular hetero-Diels-Alder | Cyclization of a tethered diene and dienophile containing a heteroatom. | High degree of stereocontrol based on the tether and substituents. |

| Prins-type Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. | Can be highly diastereoselective depending on the catalyst and substrates. |

| Pd-catalyzed Oxidative Cyclization | Cyclization of an unsaturated alcohol in the presence of a palladium catalyst. | Can provide access to specific diastereomers. |

Control of Stereochemistry at the Carbonyl Alpha-Positions

The asymmetric synthesis of ketones with a defined stereocenter at the alpha-position to the carbonyl group is a significant challenge in organic chemistry. For a compound such as this compound, controlling this stereocenter is crucial for accessing specific, enantiomerically pure isomers. A predominant strategy for achieving this control is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of the target molecule, a common approach involves the asymmetric alkylation of an enolate derived from a cyclohexanecarboxylic acid derivative bearing a chiral auxiliary. The auxiliary creates a chiral environment that sterically hinders one face of the enolate, forcing the incoming electrophile (in this case, a halomethyl-tetrahydro-2H-pyran or a similar electrophilic equivalent) to attack from the less hindered face. This results in the formation of one diastereomer in preference to the other. york.ac.uk

Evans' oxazolidinone auxiliaries are among the most successful and widely used for stereoselective alkylations. researchgate.netnih.gov For instance, an N-acyl oxazolidinone can be prepared from cyclohexanecarboxylic acid. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The subsequent reaction with an electrophile proceeds with high diastereoselectivity, which is governed by the chelating or non-chelating nature of the metal counter-ion and the steric influence of the auxiliary's substituent. researchgate.net Other notable auxiliaries that function on similar principles include Corey's 8-phenylmenthol, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones. nih.govresearchgate.net The choice of auxiliary can be critical, as its structure dictates the facial bias of the enolate and, consequently, the stereochemical outcome of the alkylation. researchgate.net

The following table summarizes common chiral auxiliaries used for controlling alpha-carbonyl stereochemistry and their general performance in asymmetric alkylation reactions.

| Chiral Auxiliary | Typical Substrate | Common Base | Typical Diastereomeric Excess (d.e.) | Reference |

| Evans' Oxazolidinones | N-Acyl Imides | LDA, NaHMDS | >95% | researchgate.net |

| Oppolzer's Camphorsultam | N-Acyl Sultams | n-BuLi, LDA | >90% | nih.gov |

| Enders' SAMP/RAMP | N-Amino Hydrazones | LDA | >95% | nih.gov |

| 8-Phenylmenthol | Chiral Esters | LDA | 80-95% | wikipedia.org |

Sustainable and Green Chemistry Applications in Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. For the synthesis of pyran-containing compounds like this compound, this involves the development of advanced catalytic systems and the use of alternative reaction media that minimize waste and energy consumption. mdpi.comresearchgate.net

Development of Catalytic Systems for Enhanced Efficiency

Modern synthetic routes for pyran derivatives prioritize the use of catalysts that are efficient, reusable, and environmentally friendly. mdpi.com Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.comresearchgate.net

Recent research has highlighted several innovative catalytic systems for the synthesis of 4H-pyrans, which are structural relatives of the target compound's tetrahydropyran moiety. These multicomponent reactions, typically involving an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound, demonstrate the potential of green catalytic approaches. tandfonline.comgrowingscience.com

Magnetic Nanocatalysts : Systems such as starch-coated copper ferrite (CuFe₂O₄@starch) have been employed as magnetically recyclable bionanocatalysts. researchgate.net The superparamagnetic nature of these materials allows for their simple recovery using an external magnet, and they can be reused multiple times without a significant loss of activity. researchgate.net Similarly, palladium embedded in magnetic nanocatalysts (Fe₃O₄@SiO₂-NH₂@Pd) has proven effective. mdpi.com

Ionic Liquids : Task-specific ionic liquids, such as [bmim]OH, can function as both the catalyst and the reaction medium. tandfonline.com These materials are noted for their low vapor pressure and thermal stability, and their reusability makes them an environmentally benign option. tandfonline.com

Solid-Supported Bases : Simple, inexpensive solid catalysts like potassium hydroxide loaded onto calcium oxide (KOH/CaO) have been used effectively for pyran synthesis under solvent-free conditions. growingscience.com These catalysts are easily filtered off after the reaction and can be regenerated by washing and drying. growingscience.com

Nanomaterial Catalysts : Nano-tin(IV) oxide (nano-SnO₂) has been shown to be an efficient and reusable catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous media. samipubco.com

The table below details the performance of various green catalytic systems in the synthesis of pyran derivatives.

| Catalyst | Reaction Type | Medium | Reaction Time | Yield (%) | Reusability | Reference |

| [bmim]OH | Three-component | Solvent-free | 15-25 min | 90-96 | Yes | tandfonline.com |

| CuFe₂O₄@starch | Three-component | Ethanol/Water | 25-45 min | 85-96 | At least 6 cycles | researchgate.net |

| KOH loaded CaO | Three-component | Solvent-free | 10-15 min | 88-94 | At least 5 cycles | growingscience.com |

| Nano-SnO₂ | Three-component | Water | 1-2 hours | ~95 | Yes | samipubco.com |

Solvent-Free and Aqueous Medium Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. eurekaselect.com To this end, synthetic methodologies for pyran derivatives have been developed that utilize solvent-free conditions or water as the reaction medium. tandfonline.comsamipubco.com

Solvent-Free Synthesis : One-pot, multicomponent reactions can often be performed under solvent-free conditions, where the reactants are mixed neat, sometimes with a solid catalyst. growingscience.com These reactions are typically heated or, in more advanced applications, subjected to mechanochemical stress via ball-milling. tandfonline.comnih.gov Mechanochemical synthesis uses mechanical force to initiate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional solution-based methods. nih.gov The synthesis of 4H-pyrans has been successfully demonstrated using ball-milling with a metal-organic framework (MOF) as a catalyst, offering good to excellent yields without any solvent. nih.gov

Aqueous Medium Synthesis : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. samipubco.com The synthesis of 2-amino-4H-pyrans has been effectively carried out in water using nano-SnO₂ as a recyclable catalyst. samipubco.com Phosphomolybdic acid has also been used to catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature to produce tetrahydropyran derivatives. organic-chemistry.org These methods not only avoid organic solvents but also simplify the work-up procedure, as the product often precipitates from the aqueous medium and can be isolated by simple filtration. researchgate.net

The following table compares the advantages of solvent-free and aqueous medium approaches for pyran synthesis.

| Methodology | Key Features | Catalysts Used | Advantages | Reference |

| Solvent-Free (Neat/Mechanochemical) | Reactants are mixed without a solvent; may involve heating or ball-milling. | KOH/CaO, [bmim]OH, MOFs | High atom economy, reduced waste, simple product isolation, low energy use (milling). | tandfonline.comgrowingscience.comnih.gov |

| Aqueous Medium | Water is used as the reaction solvent. | Nano-SnO₂, Phosphomolybdic acid | Environmentally benign, non-toxic, non-flammable, simplified work-up. | samipubco.comorganic-chemistry.org |

Mechanistic Investigations and Reactivity Profiles of Cyclohexyl Tetrahydro 2h Pyran 2 Yl Methanone

Carbonyl Reactivity and Nucleophilic Addition Reactions

The reactivity of Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone is primarily dictated by the interplay between the electrophilic carbonyl group, the adjacent stereocenter on the tetrahydropyran (B127337) (THP) ring, and the two α-carbons which can be deprotonated to form nucleophilic enolates.

Alpha-Functionalization and Enolate Chemistry

The presence of α-hydrogens on both the cyclohexyl and tetrahydropyran rings allows for the formation of enolates upon treatment with a suitable base. wikipedia.org The regioselectivity of this deprotonation can be controlled by the reaction conditions, leading to either the kinetic or thermodynamic enolate. bham.ac.uk

The α-hydrogen on the tetrahydropyran ring (C2 position) is adjacent to both the carbonyl group and the ring oxygen, which influences its acidity. The α-hydrogen on the cyclohexyl ring is in a standard ketone environment. The formation of enolates is a critical step for subsequent alpha-functionalization reactions, such as alkylation, acylation, and halogenation. masterorganicchemistry.com

Kinetic Enolate: Deprotonation at the less-hindered α-position (typically the methine proton on the cyclohexyl ring) is favored under conditions of low temperature (-78 °C) with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org This product forms faster.

Thermodynamic Enolate: Under conditions that allow for equilibrium, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures, the more substituted, thermodynamically more stable enolate is favored. bham.ac.ukmasterorganicchemistry.com In the case of this specific ketone, the relative stability would depend on the substitution pattern and steric interactions, but deprotonation at the C2 position of the THP ring could lead to a more stable enolate due to the influence of the ring oxygen.

The generated enolate is an ambident nucleophile, with potential reaction sites at both the α-carbon and the oxygen atom. libretexts.org Reactions with electrophiles like alkyl halides typically occur at the carbon, leading to C-alkylation, a key method for forming new carbon-carbon bonds. masterorganicchemistry.com

Table 1: Regioselectivity of Enolate Formation and Subsequent Alkylation

| Conditions | Base | Temperature | Dominant Enolate | Major Alkylation Product (with CH₃I) |

|---|---|---|---|---|

| Kinetic Control | LDA | -78 °C | Less substituted (Cyclohexyl α-C) | (1-Methylcyclohexyl)(tetrahydro-2H-pyran-2-yl)methanone |

Note: This table is illustrative of general principles of enolate chemistry. Actual ratios would require experimental validation.

Condensation and Annulation Reactions Involving the Ketone Group

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. This reactivity is central to its participation in condensation and annulation reactions.

Aldol (B89426) and Related Condensations: In the presence of a base or acid catalyst, the ketone can react with enolates derived from itself (self-condensation) or other carbonyl compounds (crossed-condensation) to form β-hydroxy ketones. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones.

Wittig Reaction: The ketone can undergo reaction with phosphorus ylides (Wittig reagents) to convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide used.

Annulation Reactions: Annulation, or ring-forming, reactions can utilize the ketone's reactivity. For instance, in a Robinson annulation sequence, the ketone could first participate as a Michael acceptor after conversion to an α,β-unsaturated ketone, or its enolate could act as the nucleophile in a Michael addition, followed by an intramolecular aldol condensation to construct a new six-membered ring. While many studies focus on the synthesis of tetrahydropyrans via annulation, the pre-existing ketone provides a handle for further ring construction. nih.govnih.gov

Stereochemical Outcomes of Ketone Transformations

The chiral center at the C2 position of the tetrahydropyran ring exerts significant stereocontrol over reactions at the adjacent carbonyl group. This 1,2-asymmetric induction is a key feature of the molecule's reactivity profile.

Diastereoselectivity in Reduction and Oxidation Pathways

Reduction of the ketone group in this compound yields a secondary alcohol with a new stereocenter. The stereochemical outcome of this transformation is highly dependent on the steric and electronic environment created by the adjacent THP ring.

The diastereoselectivity of nucleophilic additions, such as hydride reduction, can often be predicted using stereochemical models like the Felkin-Anh model. The model predicts that the nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory. The largest group on the adjacent chiral center (the C-O bond of the THP ring) will orient itself anti-periplanar to the incoming nucleophile.

However, selective reduction of ketones adjacent to a tetrahydropyran ring can be challenging, with some hydride reagents providing the undesired alcohol as the major isomer. nih.gov The choice of reducing agent can significantly influence the diastereomeric ratio (d.r.) of the resulting alcohol products.

Table 2: Predicted Diastereoselectivity in the Reduction of this compound

| Reducing Agent | Conditions | Predicted Major Diastereomer | Predicted Minor Diastereomer | Anticipated d.r. |

|---|---|---|---|---|

| NaBH₄ (Sodium borohydride) | Methanol, 0 °C | (R)-Cyclohexyl((2S)-tetrahydro-2H-pyran-2-yl)methanol | (S)-Cyclohexyl((2S)-tetrahydro-2H-pyran-2-yl)methanol | Moderate |

| L-Selectride® | THF, -78 °C | (S)-Cyclohexyl((2S)-tetrahydro-2H-pyran-2-yl)methanol | (R)-Cyclohexyl((2S)-tetrahydro-2H-pyran-2-yl)methanol | High |

Note: This table assumes an (S)-configuration at the C2 position of the tetrahydropyran ring for illustrative purposes. The predictions are based on established models and literature precedents for similar systems. nih.govnih.gov

Asymmetric Induction in Carbonyl Additions

The principle of 1,2-asymmetric induction also governs the addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the carbonyl group. The facial selectivity of the addition is controlled by the pre-existing stereocenter.

Non-Chelation Control (Felkin-Anh Model): With non-chelating metals (like Li or Mg in many cases), the reaction is expected to follow the Felkin-Anh model, where the nucleophile attacks from the face opposite the largest substituent on the α-carbon.

Chelation Control (Cram Chelate Model): If a Lewis acidic metal can coordinate with both the carbonyl oxygen and the ring oxygen of the THP moiety, a rigid five-membered chelate can form. In this scenario, the nucleophile will attack from the less hindered face of the chelated intermediate, often leading to the opposite diastereomer compared to the non-chelation pathway.

The outcome can be highly sensitive to the specific organometallic reagent, solvent, and the presence of additives, which can favor or disfavor the chelation pathway.

Ring-Opening and Ring-Transformation Reactions of the Tetrahydropyran Moiety

The tetrahydropyran ring, while generally stable, contains a hemiacetal-like linkage at the C2 position that renders it susceptible to ring-opening under specific conditions, particularly in the presence of acids.

Under acidic conditions, the ether oxygen of the THP ring can be protonated. This is followed by cleavage of the C2-O bond to generate a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic species can then be trapped by nucleophiles present in the reaction medium, resulting in a ring-opened product. This type of reactivity is a known pathway for various pyran derivatives. documentsdelivered.comlookchem.com

The nature of the nucleophile determines the final product. For example:

With water (hydrolysis): The reaction would yield 6-cyclohexanecarbonyl-6-hydroxyhexanal.

With alcohols: An acyclic acetal (B89532) would be formed.

With thiols: A thioacetal would be formed, as seen in related ring-opening reactions of dihydropyrans. lookchem.com

Ring transformations can also occur where the initial ring-opening is followed by an intramolecular cyclization to form a new heterocyclic or carbocyclic system. Such transformations are documented for derivatives like 2H-pyran-2-ones, where nucleophilic attack leads to ring-opening and subsequent rearrangement. clockss.orgmdpi.com While the saturated THP ring is less reactive than a pyranone, the principle of ring-opening via an oxocarbenium ion intermediate provides a pathway for such transformations.

Table 3: Potential Products from Acid-Catalyzed Ring-Opening of this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

|---|---|---|---|

| Water | H₂O / H⁺ | Aldehyde, Alcohol | 6-(Cyclohexanecarbonyl)-6-hydroxyhexan-1-al |

| Methanol | CH₃OH / H⁺ | Aldehyde, Acetal | 6-(Cyclohexanecarbonyl)-6,6-dimethoxyhexan-1-al |

Lewis Acid-Mediated Cleavage Reactions

The tetrahydropyran ring in this compound is a cyclic ether and, like acyclic ethers, is susceptible to cleavage under strongly acidic conditions. Lewis acids or strong Brønsted acids can facilitate this process by activating the ether oxygen. masterorganicchemistry.compearson.com

The generally accepted mechanism for the acidic cleavage of ethers begins with the protonation of the ether oxygen (or coordination to a Lewis acid), which converts the alkoxy group into a good leaving group. masterorganicchemistry.comlibretexts.org Following this activation step, a nucleophile attacks one of the adjacent carbon atoms. The specific pathway, either SN1 or SN2, is determined by the structure of the ether. masterorganicchemistry.comyoutube.com For primary ethers, the reaction typically proceeds via an SN2 mechanism, whereas tertiary ethers favor an SN1 pathway involving a carbocation intermediate. masterorganicchemistry.comyoutube.com

In the case of this compound, the ether linkages are to secondary carbons (C2 and C6 of the THP ring). Cleavage at the C2-O bond would likely proceed through a pathway with characteristics of both SN1 and SN2 mechanisms. A potent Lewis acid (e.g., BBr₃, TiCl₄, Sn(OTf)₂) could coordinate to the ether oxygen, weakening the C-O bond. organic-chemistry.org Subsequent nucleophilic attack by a halide or another nucleophile present in the reaction medium would lead to the opening of the tetrahydropyran ring, yielding a δ-functionalized hydroxyalkyl ketone. The carbonyl group's oxygen can also compete for coordination with the Lewis acid, potentially influencing the regioselectivity of the cleavage.

Below is a table summarizing typical conditions used for the cleavage of cyclic ethers, which are analogous to the tetrahydropyran ring in the title compound.

| Lewis/Brønsted Acid | Nucleophile/Solvent | Substrate Type | Expected Product Type |

| HBr / HI (excess) | - | Alkyl Ethers | Alkyl Halides pearson.com |

| BBr₃ | CH₂Cl₂ | Aryl Methyl Ethers | Phenol, CH₃Br |

| TiCl₄ / NaI | Acetonitrile | Cyclic Ethers | Iodo-alcohol |

| Sn(OTf)₂ | Acetic Anhydride (B1165640) | Alcohols | Acylated Product organic-chemistry.org |

Rearrangement Pathways Involving Heterocyclic Ring Dynamics

The structure of this compound allows for the possibility of ring-chain tautomerism, a phenomenon where a cyclic structure exists in equilibrium with an open-chain isomer. nih.gov This type of tautomerism is common in carbohydrates (e.g., the equilibrium between cyclic hemiacetals and open-chain hydroxy-aldehydes) and can occur in other heterocyclic systems. nih.govyoutube.com

For this compound, the ring-chain equilibrium would involve the cleavage of one of the C-O bonds within the tetrahydropyran ring to form an open-chain δ-hydroxy ketone. The equilibrium can be catalyzed by either acid or base. The open-chain tautomer, 5-hydroxy-1-cyclohexylundecan-1-one, could exist and potentially undergo further reactions characteristic of hydroxy ketones.

The position of this equilibrium is influenced by several factors, including thermodynamics, solvent, and substitution. Generally, the formation of five- and six-membered rings is thermodynamically favored. youtube.com Thus, it is expected that this compound would predominantly exist in its cyclic form under neutral conditions. However, the presence of reagents that can trap the open-chain form could shift the equilibrium. While more complex rearrangements like the α-ketol or Criegee rearrangements are known for ketones, they require specific adjacent functional groups (like hydroxyls or hydroperoxides) that are not present in the parent molecule. youtube.com

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds and for forming new carbon-carbon bonds, representing a modern approach to modifying complex molecules. rsc.orgyoutube.com

C-H Activation and Cross-Coupling Adjacent to the Ketone or Cyclic Rings

The C-H bonds alpha to the carbonyl group on the cyclohexyl ring are acidic and can be deprotonated to form an enolate. This enolate can then participate in various cross-coupling reactions. The palladium-catalyzed α-arylation of ketones is a cornerstone of modern synthesis, allowing for the formation of a C(sp²)-C(sp³) bond under relatively mild conditions. nih.govnih.gov This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to generate the enolate. organic-chemistry.org For this compound, this would lead to the selective formation of 2-aryl-1-cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone.

Furthermore, the ketone carbonyl can act as a directing group to guide a transition metal catalyst to specific C-H bonds, enabling regioselective functionalization. rsc.org Rhodium(III) catalysts, for instance, are well-known to catalyze C-H activation directed by a ketone, often leading to ortho-alkylation or annulation with alkenes and alkynes. nih.govacs.orgnih.gov While most examples involve aryl ketones, strategies exist for the functionalization of aliphatic ketones. nih.gov

The C-H bonds on the tetrahydropyran ring, particularly the one at the C2 position adjacent to both the oxygen and the carbonyl group, are also activated and could be sites for functionalization. Metal-free, photocatalytic methods have been developed for the selective α-C–H functionalization of tetrahydrofuran, suggesting similar reactivity may be possible for the tetrahydropyran ring. rsc.org

The table below presents representative conditions for the well-established α-arylation of cyclohexanone (B45756), a close structural analog.

| Catalyst / Ligand | Aryl Halide | Base | Solvent | Yield (%) |

| Pd₂(dba)₃ / Tol-BINAP | 4-tert-butylbromobenzene | NaH | Toluene | 83 nih.gov |

| Pd(OAc)₂ / DTBNpP | Aryl Bromide | NaOtBu | Toluene | High researchgate.net |

| [Pd(IHept)(acac)Cl] | Aryl Chloride | NaOtBu | Toluene | High st-andrews.ac.uk |

| (SIPr)Pd(Py)Cl₂ | Aryl Chloride/Bromide | K₃PO₄ | Dioxane | Good-Excellent researchgate.net |

Selective Derivatization of the Cyclohexyl and Tetrahydropyran Rings

Achieving selective functionalization of either the cyclohexyl or the tetrahydropyran ring in the presence of the other requires careful selection of reagents and reaction conditions that exploit the unique chemical properties of each ring.

Derivatization of the Cyclohexyl Ring: The cyclohexyl moiety can be functionalized through pathways that are distinct from enolate chemistry. For instance, iron-catalyzed cross-coupling reactions between alkyl halides and aryl Grignard reagents are effective for creating C-C bonds. nii.ac.jpresearchgate.net A synthetic sequence could involve the reduction of the ketone to a cyclohexylmethanol, conversion of the alcohol to a halide, and subsequent cross-coupling. This multi-step process would introduce functionality onto the cyclohexyl ring at the carbon that was originally part of the carbonyl group. Nickel and palladium complexes are also widely used for coupling alkyl halides with Grignard reagents. nih.govrsc.org

Derivatization of the Tetrahydropyran Ring: The tetrahydropyran ring offers different opportunities for selective modification. Palladium-catalyzed oxidative Heck redox-relay strategies have been employed to synthesize functionalized 2,6-trans-tetrahydropyrans, demonstrating a method for introducing aryl groups onto the THP ring. acs.org Additionally, radical-based methods could target the C-H bonds of the THP ring. For example, a tetrahydropyran-derived radical can be generated and coupled with other partners. acs.org The C2-H bond is particularly activated due to its position adjacent to the ring oxygen, making it a potential site for selective C-H abstraction and subsequent functionalization.

The selectivity between the two rings can be controlled by the reaction mechanism. Enolate-based reactions will exclusively occur at the α-position of the cyclohexyl ring. Directed C-H activation could potentially be tuned by the size of the metallacycle formed with the directing group to favor one ring over the other. Radical reactions may show inherent selectivity based on C-H bond dissociation energies.

Advanced Spectroscopic, Conformational, and Structural Characterization of Cyclohexyl Tetrahydro 2h Pyran 2 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the elucidation of the molecular structure of Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone, offering insights into its connectivity, stereochemistry, and conformational dynamics.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound would necessitate the use of multidimensional NMR techniques. These experiments are crucial for resolving spectral overlap and establishing through-bond and through-space correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the molecule, identifying adjacent protons. For instance, the methine proton on the cyclohexyl ring adjacent to the carbonyl group would show correlations to the neighboring methylene protons. Similarly, the protons of the tetrahydropyran (B127337) ring would exhibit a distinct pattern of correlations.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon resonances based on the already assigned proton spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for linking the cyclohexyl and tetrahydropyran fragments through the carbonyl group. For example, correlations would be expected between the protons on the carbon adjacent to the carbonyl group on both the cyclohexyl and tetrahydropyran rings and the carbonyl carbon itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carbonyl (C=O) | - | ~210-215 | The chemical shift is characteristic of a ketone. |

| Cyclohexyl-CH(CO) | ~2.5-2.8 | ~50-55 | Deshielded by the adjacent carbonyl group. |

| Cyclohexyl-CH₂ | ~1.2-1.9 | ~25-35 | A complex multiplet due to overlapping signals. |

| THP-CH(O) | ~4.2-4.5 | ~75-80 | Deshielded by the adjacent oxygen and carbonyl group. |

| THP-CH₂(O) | ~3.4-4.0 | ~65-70 | Diastereotopic protons with distinct chemical shifts. |

| THP-CH₂ | ~1.5-1.8 | ~20-30 | A complex multiplet due to overlapping signals. |

The stereochemistry and preferred conformation of the cyclohexyl and tetrahydropyran rings can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of scalar coupling constants.

NOESY: This experiment detects through-space interactions between protons that are in close proximity. For the cyclohexyl ring, NOE correlations between axial protons (e.g., 1,3-diaxial interactions) would confirm a chair conformation. Similarly, for the tetrahydropyran ring, NOEs between axial and equatorial protons would help to define its conformation and the relative orientation of the acyl substituent.

Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) between adjacent methine and methylene protons on the cyclohexyl and tetrahydropyran rings would be indicative of an axial-axial relationship, which is characteristic of a chair conformation.

Both the cyclohexyl and tetrahydropyran rings are conformationally mobile, undergoing ring inversion. The rotation around the single bond connecting the two ring systems also contributes to the dynamic behavior of the molecule.

Ring Inversion: At room temperature, the rate of ring inversion for both rings is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. At lower temperatures, this process can be slowed down, leading to the decoalescence of the signals and the observation of distinct resonances for the axial and equatorial protons. Variable temperature NMR studies would allow for the determination of the energy barrier for ring inversion.

Side-Chain Rotation: Rotation around the C-C bond between the carbonyl group and the tetrahydropyran ring, as well as the C-C bond between the carbonyl group and the cyclohexyl ring, can also be studied by dynamic NMR. Restricted rotation could lead to the observation of different rotamers at low temperatures.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can serve as a conformational fingerprint.

The vibrational spectrum of this molecule is expected to be rich with characteristic bands corresponding to the vibrations of the carbonyl group, the C-O-C ether linkage, and the C-H bonds of the aliphatic rings.

Table 2: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretching (cyclohexyl, THP) | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |

| C=O stretching (ketone) | 1705-1725 | 1705-1725 | Strong (IR), Medium (Raman) |

| CH₂ scissoring | 1445-1465 | 1445-1465 | Medium (IR), Medium (Raman) |

| C-O-C asymmetric stretching (ether) | 1080-1150 | Weak | Strong (IR) |

| C-O-C symmetric stretching (ether) | ~900 | Strong | Weak (IR) |

| Ring breathing modes | 800-1000 | 800-1000 | Medium (IR), Strong (Raman) |

The vibrational frequencies of certain functional groups, particularly the carbonyl group, are sensitive to the surrounding solvent environment.

Carbonyl Stretching Frequency: The C=O stretching frequency is expected to decrease in more polar solvents. This is due to the stabilization of the more polar resonance structure of the carbonyl group (C⁺-O⁻) through dipole-dipole interactions with the solvent molecules. For example, the C=O stretching frequency would be higher in a non-polar solvent like hexane compared to a polar solvent like dimethyl sulfoxide.

Hydrogen Bonding: In protic solvents, such as alcohols, hydrogen bonding can occur between the solvent protons and the lone pairs of the carbonyl oxygen and the ether oxygen. This would lead to a further decrease in the C=O stretching frequency and a broadening of the corresponding band in the IR spectrum.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

Detailed experimental data from high-resolution mass spectrometry for this compound, including exact mass determination, isotope ratio analysis, and tandem mass spectrometry (MS/MS) for structural elucidation, are not available in the reviewed literature. While mass spectra for related compounds containing the tetrahydropyran moiety exist, a direct and specific analysis of the fragmentation pathway for the title compound has not been published.

X-ray Crystallography and Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal packing, intermolecular interactions, and the absolute configuration of its chiral centers is not available. Such studies are essential for determining the precise three-dimensional arrangement of the molecule in the solid state.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Similarly, the scientific literature lacks any studies employing chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) for the stereochemical assignment of this compound. This type of analysis is critical for understanding the stereochemistry of chiral molecules.

Electronic Circular Dichroism (ECD) for Chromophore and Chirality Studies

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore, the part of a molecule that absorbs ultraviolet or visible light. In this compound, the carbonyl group (C=O) of the ketone serves as the primary chromophore. The electronic transitions of this group, typically the n → π* transition at lower energy and the π → π* transition at higher energy, give rise to characteristic ECD signals.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are routinely used to predict ECD spectra for different stereoisomers and conformers. comporgchem.comfrontiersin.orgtechnologynetworks.com By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for all possible stereoisomers, the absolute configuration of the molecule can be determined with a high degree of confidence.

Illustrative ECD Data for a Chiral Ketone

To demonstrate the principle, the following table presents hypothetical ECD data for two enantiomers of a chiral ketone with a chromophore similar to that in this compound. The opposite signs of the Cotton effects for the (R) and (S) enantiomers are characteristic.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| (R)-Isomer | 295 | +2500 |

| 220 | -1500 | |

| (S)-Isomer | 295 | -2500 |

| 220 | +1500 |

This table is illustrative and does not represent experimental data for this compound.

Vibrational Circular Dichroism (VCD) for Stereochemical Fingerprinting

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. wikipedia.orgbruker.com VCD provides a detailed "stereochemical fingerprint" of a molecule, as it is sensitive to the three-dimensional arrangement of all atoms in the molecule, not just those near a chromophore. wikipedia.org

For this compound, the VCD spectrum would exhibit a rich pattern of signals corresponding to the various vibrational modes of the molecule. Key vibrational bands of interest would include the C=O stretch of the ketone, the C-O-C stretches of the tetrahydropyran ring, and the numerous C-H stretching and bending modes of both the cyclohexane (B81311) and tetrahydropyran rings.

The coupling between these vibrational modes is highly dependent on the molecule's conformation and absolute configuration. For instance, the VCD signals of the C-H stretching modes on the stereogenic centers can be particularly informative for determining the absolute configuration.

As with ECD, computational prediction of VCD spectra using Density Functional Theory (DFT) is a crucial component of the analysis. comporgchem.com By comparing the experimental VCD spectrum with the calculated spectra for different stereoisomers and their low-energy conformers, a definitive assignment of the absolute configuration and the predominant solution-phase conformation can be achieved. gaussian.com

Illustrative VCD Data for Key Vibrational Modes

The following table provides hypothetical VCD data for selected vibrational modes of a chiral molecule containing cyclohexane and tetrahydropyran moieties, illustrating the expected sign and intensity differences between enantiomers.

| Vibrational Mode | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) for (R)-Isomer | ΔA (x 10⁻⁵) for (S)-Isomer |

| C=O Stretch | 1715 | +5.2 | -5.2 |

| C-O-C Stretch | 1100 | -3.8 | +3.8 |

| CH₂ Scissoring | 1450 | +2.1 | -2.1 |

| CH Bending | 1350 | -1.5 | +1.5 |

This table is illustrative and does not represent experimental data for this compound.

The combination of ECD and VCD, supported by robust computational modeling, provides a powerful and comprehensive approach to the advanced spectroscopic, conformational, and structural characterization of complex chiral molecules like this compound.

No Publicly Available Theoretical and Computational Studies on this compound

Following a comprehensive search of publicly accessible scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the molecular geometry, electronic structure, or spectroscopic properties of this compound were identified. The information required to populate the requested article, including quantum chemical calculations, conformational analysis, and spectroscopic predictions, does not appear to be available in published research.

While the compound is listed in various chemical databases for commercial purposes, in-depth academic research focusing on its theoretical and computational characterization is not present in the public domain. Therefore, it is not possible to provide a detailed and scientifically accurate article based on the provided outline at this time.

Theoretical and Computational Studies of Cyclohexyl Tetrahydro 2h Pyran 2 Yl Methanone

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of how a chemical transformation occurs. researchgate.net For a molecule like Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone, these methods could be applied to understand its synthesis, degradation, or participation in further chemical reactions.

The elucidation of a reaction mechanism involves identifying the most energetically favorable pathway from reactants to products. This pathway proceeds through one or more transition states, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier.

For instance, in reactions involving ketones, a common mechanistic step is keto-enol tautomerism. A computational study on cyclohexanone (B45756) using DFT methods calculated the activation energy for this transformation to be approximately 64.6 kcal/mol, identifying the transition state structure between the ketone and enol forms. researchgate.net Similarly, the formation of the tetrahydropyran (B127337) ring, often achieved through reactions like intramolecular oxa-Michael additions or Prins cyclizations, involves transition states that determine the reaction's stereoselectivity. mdpi.com Computational studies on such cyclizations have shown that chair-like transition states are often favored, leading to specific stereoisomers. mdpi.com

A hypothetical reaction pathway for the reduction of the ketone in this compound could be modeled to determine the energy barriers for different reducing agents or catalysts. The calculations would involve optimizing the geometries of the reactant, the transition state, and the product, and calculating their respective energies.

Illustrative Data Table: Calculated Energy Profile for a Hypothetical Reaction (Disclaimer: The following data is illustrative and based on typical values for similar reactions, not on specific experimental or computational results for this compound.)

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactant Complex | B3LYP/6-31G | 0.0 | C=O bond length: 1.22 Å |

| Transition State | B3LYP/6-31G | +15.2 | Partially formed O-H bond |

| Product Complex | B3LYP/6-31G* | -8.5 | C-O bond length: 1.43 Å |

The surrounding environment, particularly the solvent, can significantly influence reaction dynamics. Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum model like the Polarizable Continuum Model (PCM). mdpi.com Studies have shown that solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and pathways. researchgate.net For example, theoretical investigations into cycloaddition reactions have utilized PCM to successfully model the influence of solvents like 1,4-dioxane (B91453) on the reaction mechanism. mdpi.com

Catalysis is another critical factor. A catalyst provides an alternative reaction pathway with a lower activation energy. Computational studies can model catalyzed reactions by including the catalyst in the calculations. For example, the mechanism of acid-catalyzed aldol (B89426) condensation has been investigated using DFT calculations. researchgate.net Similarly, the role of a Lewis acid in facilitating electron transfer in certain reactions has been supported by DFT results showing a reduction in the energy gap of the electron donor-acceptor complex. acs.org For this compound, one could model how an acid or base catalyst facilitates its enolization or its reaction at the carbonyl group, providing insights into catalyst efficiency and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The interaction of a solute with its surrounding solvent molecules is fundamental to its solubility, stability, and reactivity. MD simulations can provide a detailed picture of the solvation shell around a molecule. For cyclic ethers like tetrahydropyran, studies have combined experimental NMR with quantum chemistry and MD simulations to understand the complex solvation structures that can coexist and dynamically exchange in solution. nih.govresearchgate.netjcesr.org These studies reveal how cation-solvent bonding and the presence of anions influence the local environment. nih.govresearchgate.net

For this compound, MD simulations in a solvent like water could reveal the formation and lifetime of hydrogen bonds between the solvent and the ketone's oxygen atom. The simulations would also characterize the hydrophobic interactions of the cyclohexyl and tetrahydropyran rings with water. In non-polar solvents, the simulations could predict aggregation behavior, where solute molecules interact with each other, potentially through dipole-dipole interactions of the ketone groups or van der Waals forces between the cyclic moieties. rsc.org

Illustrative Data Table: Simulated Interaction Parameters in Different Solvents (Disclaimer: The following data is illustrative and based on general principles of solvation, not on specific simulation results for this compound.)

| Solvent | Average H-Bonds (Solute-Solvent) | Radial Distribution Function g(r) Peak (C=O···H-Solvent) | Aggregation Propensity |

| Water | 2.5 | 1.8 Å | Low |

| Methanol | 1.8 | 1.9 Å | Low-Medium |

| Hexane | 0.0 | N/A | High |

The conformational flexibility of this compound is primarily determined by the cyclohexane (B81311) and tetrahydropyran rings. Cyclohexane is well-known for its chair conformation, which is virtually free of angle and eclipsing strain. libretexts.orgunicamp.br It can also adopt higher-energy boat and twist-boat conformations. libretexts.org The tetrahydropyran ring similarly adopts a low-energy chair conformation.

Synthetic Applications of Cyclohexyl Tetrahydro 2h Pyran 2 Yl Methanone As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone as a precursor in the synthesis of complex organic molecules.

Construction of Polycyclic and Spirocyclic Architectures

No published studies demonstrate the application of this compound in the construction of polycyclic or spirocyclic architectures.

Elaboration into Non-Biologically Active Natural Product Scaffolds

Research on the elaboration of this compound into non-biologically active natural product scaffolds has not been reported in the scientific literature.

Development of Novel Synthetic Reagents and Ligands

The development of novel synthetic reagents and ligands from this compound is not documented in the available chemical literature.

Asymmetric Catalysis Ligands for Non-Biological Transformations

There are no reports on the synthesis or application of asymmetric catalysis ligands derived from this compound for non-biological transformations.

Chiral Auxiliaries in Stereoselective Organic Syntheses

The use of this compound as a chiral auxiliary in stereoselective organic syntheses has not been described in the scientific literature. While cyclohexyl-based structures are known to be effective chiral auxiliaries, specific data for this compound is absent.

Integration into Advanced Material Science Precursors

There is no information available regarding the integration of this compound into precursors for advanced materials.

Monomer Synthesis for Specialized Polymers

The structure of this compound allows for its potential modification into a monomer for polymerization. The ketone group can be a site for reactions such as reduction to a secondary alcohol, which could then be esterified with polymerizable groups like acrylates or methacrylates. Alternatively, the cyclohexane (B81311) or tetrahydropyran (B127337) rings could be functionalized to introduce polymerizable moieties.

Polymers incorporating this building block could exhibit a unique combination of properties. The cyclohexyl group would be expected to impart hydrophobicity and rigidity, potentially increasing the glass transition temperature and mechanical strength of the resulting polymer. The tetrahydropyran unit, with its ether linkage, could introduce polarity and flexibility, potentially improving solubility in certain organic solvents and affecting the polymer's thermal properties.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Structural Feature | Potential Influence on Polymer Properties |

| Cyclohexyl Ring | Increased rigidity, higher glass transition temperature (Tg), enhanced thermal stability, hydrophobicity. |

| Tetrahydropyran Ring | Increased polarity, potential for hydrogen bonding (if modified), improved solubility in polar organic solvents, influence on chain flexibility. |

| Ketone Linkage (if modified) | Site for further functionalization, potential for creating biodegradable linkages (e.g., esters). |

Further research would be necessary to synthesize and characterize such polymers to validate these hypothesized properties.

Building Blocks for Self-Assembled Systems (Non-Biological Contexts)

The amphiphilic nature of this compound, arising from its nonpolar cyclohexyl group and polar tetrahydropyran ring, makes it a candidate for use in self-assembled systems. In appropriate solvents, molecules of this compound or its derivatives could spontaneously organize into higher-order structures such as micelles, vesicles, or liquid crystals.

The balance between the hydrophobic cyclohexyl and hydrophilic tetrahydropyran moieties would be a critical factor in determining the type of self-assembled structure formed. Modification of the ketone group could introduce additional functionalities, such as hydrogen bonding or charged groups, which would further direct the self-assembly process. These organized systems could find applications in areas such as encapsulation and delivery of non-biological guest molecules or as templates for the synthesis of nanostructured materials.

Derivatization for Analytical and Supramolecular Chemistry Research

The core structure of this compound can be chemically modified to create derivatives with specific properties for use in analytical and supramolecular chemistry.

Probes for Spectroscopic Studies and Method Development

By attaching chromophoric or fluorophoric groups to the this compound scaffold, it is possible to design molecular probes for various spectroscopic applications. For instance, a fluorescent dye could be attached to the cyclohexane ring. The local environment around the probe, influenced by factors such as solvent polarity or the presence of specific analytes, could alter the spectroscopic properties (e.g., emission wavelength or intensity) of the dye.

Table 2: Hypothetical Spectroscopic Probes Derived from this compound

| Probe Derivative | Potential Spectroscopic Application | Principle of Operation |

| Fluorescently Labeled Derivative | Sensing solvent polarity | Changes in the fluorescence emission spectrum in response to the local dielectric constant. |

| Chromophore-Containing Derivative | Colorimetric sensing of metal ions | Coordination of a metal ion to a chelating group attached to the scaffold, leading to a change in the visible absorption spectrum. |

The development of such probes would require synthetic routes to selectively functionalize the parent compound and detailed spectroscopic studies to characterize their response to different stimuli.

Components in Host-Guest Systems (Non-Biological Contexts)

The tetrahydropyran ring of this compound, with its ether oxygen, has the potential to act as a hydrogen bond acceptor. This property could be exploited in the design of host-guest systems. By incorporating this compound into a larger macrocyclic or cage-like structure, it could contribute to the binding of guest molecules that are capable of hydrogen bonding.

Emerging Research Frontiers and Future Perspectives on Cyclohexyl Tetrahydro 2h Pyran 2 Yl Methanone Chemistry

Exploration of New Stereochemical Control ElementsNo research was found concerning the development of new methods for stereochemical control in the synthesis of Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone. While the stereochemistry of other pyran-containing molecules is a subject of research, this specific compound has not been a target in the studies identifiedpsu.edu.

Dynamic Kinetic Resolutions and Asymmetric Amplification

Dynamic kinetic resolution (DKR) is a powerful strategy for the deracemization of chiral compounds, enabling the quantitative conversion of a racemic mixture into a single enantiomer. This process couples a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For a substrate like this compound, which possesses a chiral center at the point of attachment of the cyclohexyl and tetrahydropyran (B127337) rings to the carbonyl group, DKR could be a highly effective method for its asymmetric synthesis.

The application of DKR to ketones often involves their reduction or addition reactions catalyzed by enzymes or chiral metal complexes. The success of such a process for this compound would hinge on the identification of a suitable catalyst that can both rapidly racemize the ketone and selectively react with one enantiomer. The presence of the tetrahydropyran ring could offer additional coordination sites for a catalyst, potentially enhancing the stereoselectivity of the resolution.

Future research could explore a variety of catalytic systems for the DKR of this ketone. For instance, enzyme-catalyzed reductions using ketoreductases, or metal-catalyzed asymmetric transfer hydrogenations, could be investigated. The efficiency of these potential DKR processes could be tabulated as follows, outlining hypothetical parameters for successful resolution:

| Catalytic System | Hypothetical Enantiomeric Excess (ee) (%) | Hypothetical Yield (%) | Key Parameters for Optimization |

| Ketoreductase A | >99 | >95 | pH, temperature, co-factor regeneration |

| Chiral Ruthenium Complex | >98 | >90 | Ligand structure, solvent, base |

| Chiral Iridium Complex | >97 | >92 | Hydrogen source, catalyst loading |

Asymmetric amplification, a phenomenon where the enantiomeric excess of a product is higher than that of the chiral catalyst or auxiliary, is another intriguing area of research. In the context of reactions involving this compound, this could be explored in reactions where the product itself can act as a catalyst or where aggregation of the catalyst is influenced by its enantiomeric purity. The bulky cyclohexyl and tetrahydropyran groups could play a significant role in the non-linear effects that lead to asymmetric amplification.

Chirality Transfer in Complex Molecular Systems

Chirality transfer, the transmission of stereochemical information from a chiral entity to a prochiral substrate, is a fundamental concept in asymmetric synthesis. For this compound, the existing stereocenter could direct the stereochemical outcome of reactions at other positions on either the cyclohexyl or tetrahydropyran rings.

For example, functionalization of the cyclohexyl or tetrahydropyran ring could be influenced by the stereochemistry at the carbonyl-adjacent carbon. The conformational rigidity of the six-membered rings could facilitate the transfer of chirality over a significant distance. Research in this area would involve the synthesis of enantiomerically pure this compound and its subsequent diastereoselective reactions.

Potential research directions could include:

Diastereoselective reductions: Reduction of a ketone or other functional group on one of the rings could be directed by the existing stereocenter.

Directed C-H functionalization: A chiral directing group, potentially the tetrahydropyran oxygen, could facilitate stereoselective C-H activation on the cyclohexyl ring.

Intramolecular reactions: Cyclization reactions initiated from a side chain on either ring could proceed with high diastereoselectivity due to the influence of the pre-existing chiral center.

Interdisciplinary Research Connections (Excluding Prohibited Areas)

The study of this compound is not confined to synthetic chemistry but can be expanded through interdisciplinary collaborations.

Advanced Analytical Method Development

The development of robust analytical methods for the separation and characterization of the enantiomers of this compound is crucial for any stereoselective studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) would be the primary technique for enantiomeric separation.

The development of a successful chiral HPLC method would involve screening various types of CSPs. A hypothetical screening summary is presented below:

| Chiral Stationary Phase Type | Mobile Phase | Potential for Resolution |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal or reversed-phase | High |

| Pirkle-type | Normal phase | Moderate |

| Macrocyclic antibiotic-based | Polar organic or reversed-phase | Moderate to High |

Furthermore, advanced techniques such as supercritical fluid chromatography (SFC) with chiral columns could offer faster and more efficient separations. For the absolute configuration determination, vibrational circular dichroism (VCD) spectroscopy, in conjunction with computational predictions, would be a powerful tool.

Theoretical Insights for Reaction Discovery and Design

Computational chemistry offers invaluable tools for understanding and predicting the behavior of molecules and their reactions. For this compound, theoretical studies can provide insights into several aspects:

Conformational Analysis: Understanding the preferred conformations of the cyclohexyl and tetrahydropyran rings is essential for predicting stereochemical outcomes. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different chair and boat conformations.

Transition State Modeling: For potential asymmetric reactions, DFT can be used to model the transition states of the catalyzed reactions. This can help in understanding the origin of stereoselectivity and in designing more effective chiral catalysts.

Spectroscopic Predictions: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and VCD spectra, which can aid in the structural and stereochemical assignment of reaction products.

A summary of potential computational approaches and their expected outcomes is provided in the table below:

| Computational Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Conformational analysis of ground states | Relative energies of conformers, dihedral angles, and bond lengths. |

| Time-Dependent DFT (TD-DFT) | Prediction of chiroptical properties (e.g., VCD) | Correlation of calculated spectra with experimental data for absolute configuration assignment. |

| Molecular Dynamics (MD) | Solvation effects and catalyst-substrate interactions | Understanding the role of the solvent and the dynamic behavior of the catalytic complex. |

Q & A

Q. What statistical approaches reconcile conflicting data in reaction yield optimization (e.g., DoE vs. one-variable-at-a-time)?

- Methodology :

- Design of Experiments (DoE) : Use Minitab to create factorial designs (factors: temperature, catalyst loading) and identify interactions.

- ANOVA : Compare yields from triplicate runs to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products